molecular formula C14H17F3N2O4 B2713281 N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2310157-27-6

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2713281
CAS No.: 2310157-27-6
M. Wt: 334.295
InChI Key: MBQRKUYHOKUSEY-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound features a strategically designed structure combining an azetidine ring, a trifluoroethoxy chain, and a dimethoxyphenyl group, a motif frequently investigated for its potential biological activity. Compounds with the azetidine-1-carboxamide core have been identified as key scaffolds in the development of therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) like GPR119 and TGR5, which are prominent targets for metabolic disorders . Research into similar azetidine-based compounds has shown promise in pathways associated with diabetes and obesity, suggesting potential applications in studying insulin secretion, glucose homeostasis, and energy metabolism . The inclusion of the 2,2,2-trifluoroethoxy group is a common strategy in drug design to enhance metabolic stability and modulate the molecule's lipophilicity and binding affinity. This product is intended for non-clinical research applications, including but not limited to, high-throughput screening, target validation, in vitro binding assays, and mechanism-of-action studies. It is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4/c1-21-11-5-3-4-10(12(11)22-2)18-13(20)19-6-9(7-19)23-8-14(15,16)17/h3-5,9H,6-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQRKUYHOKUSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18F3N3O4
  • Molecular Weight : 377.34 g/mol

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring is known for its ability to modulate enzyme activity and receptor interactions. Specifically:

  • Azetidine Ring : This structure can influence the compound's binding affinity to specific enzymes or receptors involved in various metabolic pathways.
  • Trifluoroethoxy Group : This moiety enhances lipophilicity and membrane permeability, facilitating cellular uptake and bioavailability.
  • Dimethoxyphenyl Group : This group may enhance the compound's interaction with target proteins, potentially leading to increased therapeutic efficacy.

Anticancer Properties

Azetidine derivatives have been explored for their anticancer effects. Studies have shown that certain azetidinones can induce apoptosis in cancer cells and inhibit tumor growth. For example:

  • Mechanism of Action : These compounds may interfere with cell cycle regulation and promote programmed cell death in malignant cells.
  • Case Studies : In vitro studies on structurally related compounds demonstrated their ability to inhibit proliferation in various cancer cell lines.

Case Study Overview

A study investigating the cytotoxic effects of azetidinone derivatives revealed promising results:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound ABreast Cancer10Apoptosis induction
Compound BProstate Cancer15Cell cycle arrest

While specific data on this compound is not available, these findings highlight the potential for similar compounds to exhibit anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The compound’s structural uniqueness lies in its azetidine core, which distinguishes it from larger heterocycles like piperidine or furopyridine derivatives. For example:

  • Furo[2,3-b]pyridine Derivatives (e.g., compounds in –4): These feature a fused bicyclic core with a trifluoroethylamino group. The larger aromatic system may enhance π-π stacking but reduce metabolic stability compared to the compact azetidine .
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
Target Compound Azetidine 2,3-Dimethoxyphenyl, Trifluoroethoxy 390.3 2.8
Furo[2,3-b]pyridine Derivative Furo[2,3-b]pyridine 4-Fluorophenyl, Trifluoroethylamino 602.5 4.1
Hypothetical Piperidine Analog Piperidine Trifluoroethoxy, Carboxamide 375.2 2.5

*LogP values estimated using fragment-based methods.

Pharmacological Implications

While direct activity data for the target compound is unavailable, fluorinated analogs in demonstrate enhanced bioavailability and target engagement. The trifluoroethoxy group’s electron-withdrawing effects may improve membrane permeability compared to non-fluorinated ethers . However, the azetidine’s rigidity could limit binding to flexible binding pockets, unlike piperidine-based compounds.

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